(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a sulfonyl group and a methoxyphenyl group in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the azetidine intermediate reacts with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the (E)-Prop-2-en-1-one Moiety: The final step involves the formation of the (E)-prop-2-en-1-one moiety through a condensation reaction between the azetidine-sulfonyl intermediate and a benzaldehyde derivative under basic conditions, such as using sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-24-16-8-10-17(11-9-16)25(22,23)18-13-20(14-18)19(21)12-7-15-5-3-2-4-6-15/h2-12,18H,13-14H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZVLVQMGAGAOJ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.